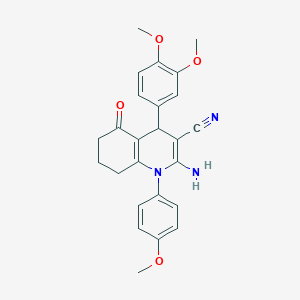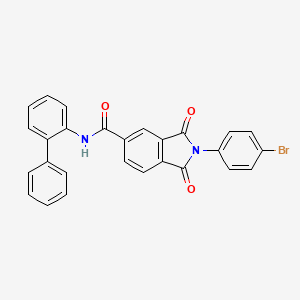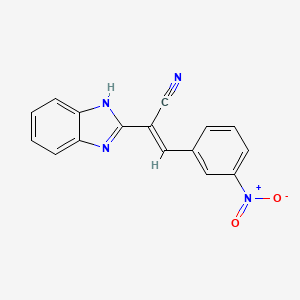
2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is a synthetic organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine typically involves a multi-step process:
-
Formation of the Thiazolidine Ring: : The initial step often involves the reaction of a 3-bromo-4-methoxyphenyl derivative with a suitable thiol and an aldehyde or ketone to form the thiazolidine ring. This reaction is usually carried out under acidic conditions to facilitate ring closure.
-
Sulfonylation: : The next step involves the introduction of the 4-methoxybenzenesulfonyl group. This is typically achieved by reacting the thiazolidine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Oxidation and Reduction: : The thiazolidine ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or disulfides.
-
Hydrolysis: : The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or disulfides.
Hydrolysis: Sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, particularly those involving sulfonamide-based inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiazolidine ring can provide additional binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-1,3-thiazolidine: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
3-(4-Methoxybenzenesulfonyl)-1,3-thiazolidine: Lacks the bromo and methoxy substituents on the phenyl ring, potentially altering its chemical properties and applications.
2-Phenyl-1,3-thiazolidine: A simpler analog without the bromo, methoxy, and sulfonyl groups, used for comparison in structure-activity relationship studies.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is unique due to the combination of its bromo, methoxy, and sulfonyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C17H18BrNO4S2 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H18BrNO4S2/c1-22-13-4-6-14(7-5-13)25(20,21)19-9-10-24-17(19)12-3-8-16(23-2)15(18)11-12/h3-8,11,17H,9-10H2,1-2H3 |
InChI Key |
IOPZZFSGSALNFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(5-iodofuran-2-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11536630.png)
![2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11536640.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11536642.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11536646.png)
![Ethyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11536648.png)
![4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate](/img/structure/B11536660.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11536669.png)



![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11536688.png)
![3,5-dinitro-2-[(4-phenoxyphenyl)amino]-N-phenylbenzamide](/img/structure/B11536694.png)

![3-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536697.png)
